molecular formula C13H16N2O2 B15218006 (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione

(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione

Cat. No.: B15218006
M. Wt: 232.28 g/mol
InChI Key: YEMHYRVDNYBATH-NSHDSACASA-N
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Description

(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique imidazolidine ring structure, which is substituted with isobutyl and phenyl groups. The stereochemistry of the compound, indicated by the (S)-configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isobutyl-substituted amine with a phenyl-substituted carbonyl compound in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where electrophiles such as halogens can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Imidazolidine-2,4-dione derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced imidazolidine ring.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound binds to active sites of enzymes, inhibiting their activity through competitive inhibition. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic effects. The imidazolidine ring structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

    ®-5-Isobutyl-3-phenylimidazolidine-2,4-dione: The enantiomer of the compound with different stereochemistry.

    5-Isobutyl-3-phenylhydantoin: A structurally similar compound with a different ring system.

    3-Phenylimidazolidine-2,4-dione: Lacks the isobutyl substitution but shares the core imidazolidine structure.

Uniqueness: (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(5S)-5-(2-methylpropyl)-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O2/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)/t11-/m0/s1

InChI Key

YEMHYRVDNYBATH-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N(C(=O)N1)C2=CC=CC=C2

Canonical SMILES

CC(C)CC1C(=O)N(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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